1,2-Dihydroacenaphthylen-1-amine chemical properties and physical constants
1,2-Dihydroacenaphthylen-1-amine chemical properties and physical constants
An In-depth Technical Guide to 1,2-Dihydroacenaphthylen-1-amine: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydroacenaphthylen-1-amine is a polycyclic primary amine built upon the acenaphthene framework. This rigid, three-dimensional structure, which incorporates a naphthalene system fused with a five-membered aliphatic ring, presents a unique scaffold for chemical exploration. The presence of a primary amine at a chiral center suggests its potential as a building block in medicinal chemistry and materials science, where defined stereochemistry and the versatile reactivity of the amino group are highly valued. This guide provides a comprehensive overview of its known and predicted chemical and physical properties, a plausible synthetic pathway, and an analysis of its expected reactivity and spectroscopic characteristics.
Chemical Identity and Physical Properties
The core structure of 1,2-Dihydroacenaphthylen-1-amine is defined by its systematic name and CAS number. While experimental physical constants are not widely reported, a summary of its basic identifiers and predicted properties is provided below.
| Property | Value | Source |
| IUPAC Name | (1S)-1,2-dihydroacenaphthylen-1-amine or (1R)-1,2-dihydroacenaphthylen-1-amine (as a racemate) | IUPAC Nomenclature |
| CAS Number | 40745-44-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₁N | --- |
| Molecular Weight | 169.22 g/mol | --- |
| Appearance | Predicted: Off-white to yellow solid | General for aromatic amines |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, MeOH, DMSO); sparingly soluble in water | Inferred from structure |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
Proposed Synthesis Pathway
The synthesis of 1,2-Dihydroacenaphthylen-1-amine can be logically approached from its corresponding ketone, 1,2-dihydroacenaphthylen-1-one (also known as acenaphthenone). A two-stage process starting from commercially available acenaphthene is proposed: (1) Oxidation to acenaphthenequinone and subsequent conversion to the ketone precursor, and (2) Reductive amination of the ketone to yield the target primary amine.
Caption: Proposed synthetic workflow for 1,2-Dihydroacenaphthylen-1-amine.
Synthesis of Precursor: 1,2-Dihydroacenaphthylen-1-one
The ketone precursor can be prepared from acenaphthenequinone. One established, albeit classical, method involves the conversion of the quinone to a dichloro intermediate followed by reduction.[1]
Experimental Protocol:
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Chlorination: Acenaphthenequinone is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) to yield 2,2-dichloroacenaphthylen-1(2H)-one.
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Reduction: The resulting dichloro-ketone is reduced using powdered iron in glacial acetic acid to afford 1,2-dihydroacenaphthylen-1-one.[1]
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Purification: The crude ketone is purified via column chromatography or recrystallization.
Synthesis of 1,2-Dihydroacenaphthylen-1-amine via Reductive Amination
Reductive amination is a highly effective method for converting ketones into primary amines.[2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride is an excellent choice for this transformation due to its mildness and high selectivity for the iminium ion over the ketone.[3]
Experimental Protocol:
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Reaction Setup: To a solution of 1,2-dihydroacenaphthylen-1-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, ~10 eq) as the ammonia source.[3]
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the reaction mixture. The reaction is typically monitored by TLC or LC-MS for the disappearance of the ketone.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,2-dihydroacenaphthylen-1-amine.
Caption: Key steps in the reductive amination of the ketone precursor.
Predicted Spectroscopic Profile
While experimental spectra are not available, the structure of 1,2-dihydroacenaphthylen-1-amine allows for a detailed prediction of its key spectroscopic features.
Infrared (IR) Spectroscopy
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N-H Stretching: As a primary amine, two distinct, sharp to medium intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[4][5] These bands are typically less broad than the O-H stretch of alcohols.
-
N-H Bending (Scissoring): A medium to strong absorption is predicted between 1580-1650 cm⁻¹.[6]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro- portion will be just below 3000 cm⁻¹.
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C-N Stretching: A medium intensity band is expected in the 1250-1335 cm⁻¹ range, characteristic of an aromatic amine derivative.[1]
-
Aromatic C=C Bending: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (Ar-H): Multiple signals are expected in the ~7.0-8.0 ppm range, exhibiting coupling patterns consistent with the naphthalene ring system.
-
Aliphatic Protons (-CH-NH₂, -CH₂-): The protons on the five-membered ring will appear further upfield. The benzylic methine proton (CH-NH₂) will be deshielded by both the aromatic ring and the amine, likely appearing in the ~4.0-5.0 ppm range. The methylene (-CH₂-) protons will be diastereotopic and should appear as complex multiplets, likely between 2.5-3.5 ppm.
-
Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration (~1.0-4.0 ppm). This signal will disappear upon shaking the sample with D₂O.[4]
-
-
¹³C NMR:
-
Aromatic Carbons: At least six signals are expected in the ~120-150 ppm region for the aromatic carbons.
-
Aliphatic Carbons: The benzylic carbon attached to the nitrogen (C-NH₂) is expected to be in the ~50-65 ppm range.[1] The methylene carbon (-CH₂-) will likely appear in the ~30-45 ppm range.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): According to the Nitrogen Rule, the molecule contains one nitrogen atom, so its molecular ion peak should have an odd mass-to-charge ratio (m/z = 169).[7]
-
Major Fragmentation Pathway: The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[8][9] For this molecule, cleavage of the bond between C1 and the aromatic ring would be highly favorable, leading to the loss of a C₁₀H₇ radical and formation of a resonance-stabilized CH₂=NH₂⁺ fragment at m/z = 30. This is often the base peak for primary amines with an unbranched α-carbon.[9]
Chemical Reactivity and Potential Applications
The reactivity of 1,2-dihydroacenaphthylen-1-amine is dominated by its primary amine functional group and the underlying polycyclic aromatic system.
-
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the amine both a good nucleophile and a moderate base. It will readily react with electrophiles.
-
Acylation: Reaction with acyl chlorides or anhydrides will form stable amide derivatives.
-
Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, though overalkylation can be an issue.[3]
-
Schiff Base Formation: Condensation with aldehydes and ketones will form corresponding imines.
-
-
Aromatic System: The naphthalene core can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The activating, ortho-, para-directing nature of the amino group will influence the regioselectivity of these reactions, although the steric bulk of the acenaphthene system will also play a significant role.
-
Potential Applications:
-
Pharmaceutical Scaffolds: As a chiral amine with a rigid, polycyclic structure, it is a candidate for use as a scaffold or key intermediate in the synthesis of novel bioactive molecules.
-
Ligand Synthesis: The amine can serve as a coordination site for metal ions, making it a building block for novel ligands in catalysis or materials science.
-
Derivatization: Its versatile reactivity allows for the straightforward synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Safety and Handling
No specific toxicology data is available for 1,2-Dihydroacenaphthylen-1-amine. Therefore, it must be handled with the utmost care, assuming it is hazardous. General precautions for handling aromatic amines should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle only in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
Sources
- 1. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Catalytic 1,2-dihydronaphthalene and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal and acid-free synthesis of acenaphthenone-2-ylidene ketones in PEG 400 and their radical nitration by TBN in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal and acid-free synthesis of acenaphthenone-2-ylidene ketones in PEG 400 and their radical nitration by TBN in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,2-二氢萘 95% | Sigma-Aldrich [sigmaaldrich.com]
